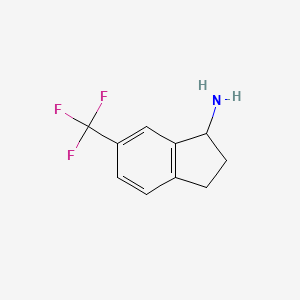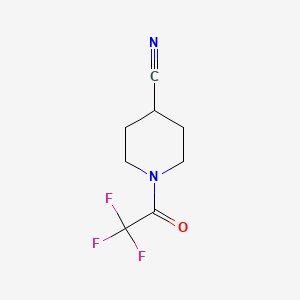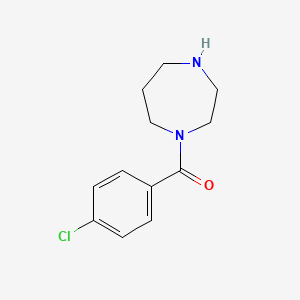
(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone
Übersicht
Beschreibung
“(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O . It has been used in the study of potential drugs for leukemia and hormone-related cancers .
Synthesis Analysis
The synthesis of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in potent and very isoform-selective inhibitors of AKR1C3 .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is characterized by a piperazine bridging unit that provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” include the formation of an amide bond, which is achieved efficiently by conventional acid-amine coupling .Physical And Chemical Properties Analysis
The molecular weight of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is 238.71 . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Luminescence Applications
(Wen et al., 2021) explored the molecular conformation of a related organic donor-acceptor molecule, which demonstrated delayed fluorescence (DF) and dual emission. The compound's potential in luminescence applications, such as organic light-emitting diodes (OLEDs), is significant due to its unique optical properties.
Chemical Synthesis and Reactivity
The synthesis and reactivity of a chemically similar compound were studied by (Pouzet et al., 1998). Their research involved the oxidation of benzo[b]thiophene derivatives and nucleophilic addition reactions. This research contributes to the understanding of the chemical reactivity and potential synthetic applications of compounds like (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone.
Pharmaceutical Intermediates
Research by (Ni et al., 2012) presented the production of a chiral intermediate of Betahistine, using a compound structurally similar to (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone. This study highlights the compound's significance in the synthesis of pharmaceutical intermediates.
Antibacterial Activity
A study on novel compounds, including (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone derivatives, conducted by (Shahana and Yardily, 2020) explored their antibacterial activity. Their research included structural analysis and molecular docking studies, indicating the potential of these compounds in antibacterial applications.
Anticancer and Antituberculosis Potential
Research by (Mallikarjuna et al., 2014) synthesized and evaluated derivatives of (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone for their anticancer and antituberculosis activities. This study showcases the compound's potential in developing treatments for cancer and tuberculosis.
Wirkmechanismus
Target of Action
The primary target of (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The compound inhibits the AKR1C3 enzyme, affecting the biosynthesis of steroid hormones. This inhibition can disrupt the normal functioning of these hormones, potentially leading to therapeutic effects in hormone-related cancers and leukemia .
Pharmacokinetics
The compound has been shown to be a potent (ic50∼100nm) and very isoform-selective inhibitor of akr1c3
Result of Action
The inhibition of AKR1C3 by (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone can lead to a decrease in the biosynthesis of steroid hormones. This can result in molecular and cellular effects that may be beneficial in the treatment of hormone-related cancers and leukemia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJCNFPUIZLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




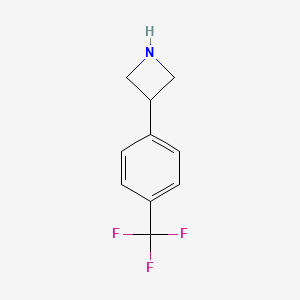
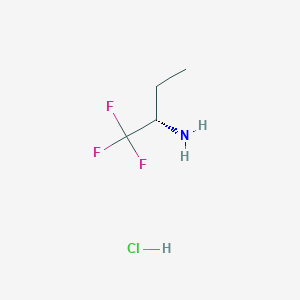
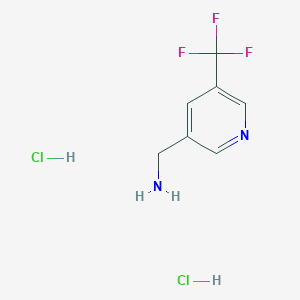
![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)
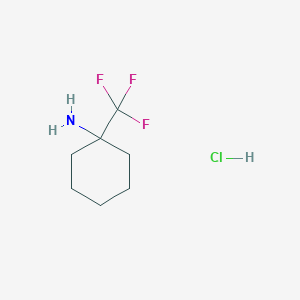
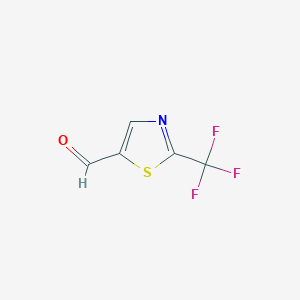
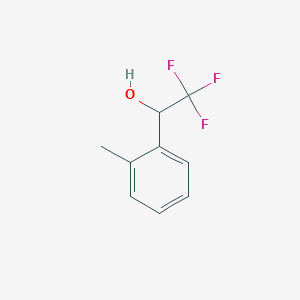
![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)
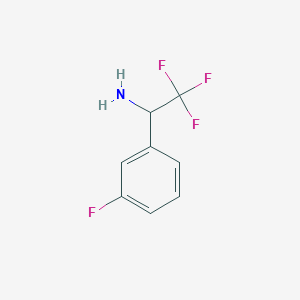
![4-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B3024401.png)
